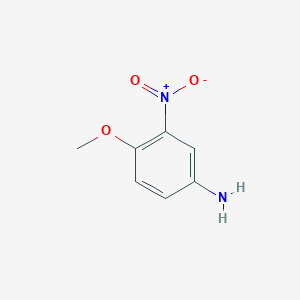
4-Methoxy-3-nitroaniline
Descripción general
Descripción
4-Methoxy-3-nitroaniline is an organic compound with the molecular formula C7H8N2O3. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the para position and a nitro group at the meta position. This compound is known for its applications in the dye and pharmaceutical industries due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitroaniline can be synthesized through the nitration of 4-methoxyaniline. The process involves dissolving 4-methoxyaniline in sulfuric acid and then slowly adding nitric acid while maintaining a low reaction temperature. The reaction mixture is then neutralized, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as sodium ethoxide in ethanol can be used for substitution reactions.
Major Products:
Reduction: 4-Methoxy-3-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its unique structure allows for the formation of stable colored compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-nitroaniline involves its ability to participate in electron transfer reactions due to the presence of the nitro group. This group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group also contributes to the compound’s reactivity by stabilizing the aromatic ring and facilitating nucleophilic substitution reactions .
Comparación Con Compuestos Similares
- 4-Methoxy-2-nitroaniline
- 3-Nitro-4-methoxyaniline
- 4-Amino-2-nitroanisole
Comparison: 4-Methoxy-3-nitroaniline is unique due to the specific positioning of the methoxy and nitro groups, which influences its chemical reactivity and applications. Compared to 4-Methoxy-2-nitroaniline, it has different electronic properties due to the meta positioning of the nitro group, which affects its participation in electrophilic aromatic substitution reactions .
Propiedades
IUPAC Name |
4-methoxy-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFOHZDEBFYQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206408 | |
| Record name | Benzenamine, 4-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-72-0 | |
| Record name | 4-Methoxy-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-methoxy-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 4-methoxy-3-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methoxy-3-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methoxy-3-nitroaniline in organic synthesis?
A: this compound serves as a key starting material in the multi-step synthesis of achiral seco-CI, a simplified analog of the duocarmycin pharmacophore. [] Duocarmycins are potent antitumor antibiotics that exert their effect by alkylating adenine bases in the minor groove of DNA. [] The development of synthetically accessible seco-CI analogs is of interest for exploring structure-activity relationships and potentially developing new anticancer agents. []
Q2: How is this compound involved in environmental remediation?
A: this compound is a significant breakdown product of 2,4-dinitroanisole (DNAN), an insensitive munition compound. [, ] DNAN, designed to be less prone to accidental detonation, poses potential environmental risks due to its persistence in soil and groundwater. [] Research has demonstrated that this compound, alongside its isomer 2-methoxy-5-nitroaniline (MENA), are key intermediates in both abiotic and biotic degradation pathways of DNAN. [, ] Understanding the formation and further degradation of this compound is crucial for assessing the long-term environmental impact of DNAN and developing effective remediation strategies.
Q3: What are the implications of combined DNAN and RDX degradation on this compound formation?
A: Studies have investigated the simultaneous degradation of DNAN and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), another common explosive, under both abiotic and biotic conditions. [] Results indicate that the presence of RDX does not hinder the breakdown of DNAN into this compound and other intermediates. [] This finding suggests that remediation strategies targeting DNAN degradation pathways, including the formation and subsequent breakdown of this compound, are likely to remain effective even in environments co-contaminated with RDX.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B184500.png)





